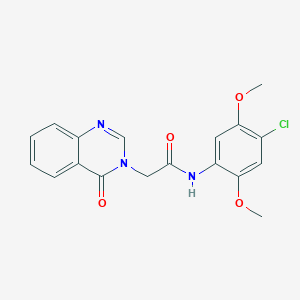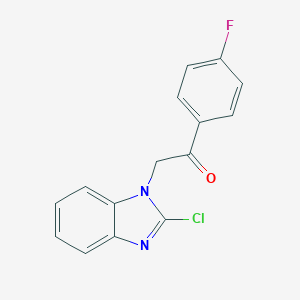
N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as AG-014699 or rucaparib, is a chemical compound that belongs to the class of poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a new class of anticancer drugs that have shown promising results in the treatment of various types of cancer.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves the inhibition of PARP. PARP is an enzyme that repairs damaged DNA in cancer cells. By inhibiting PARP, N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide prevents cancer cells from repairing their DNA, leading to their death.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to have several biochemical and physiological effects. It has been shown to induce DNA damage and cell death in cancer cells. It has also been shown to inhibit the growth of cancer cells and to sensitize them to other anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has several advantages for lab experiments. It is a potent PARP inhibitor that can be used to study the role of PARP in cancer cells. It is also a useful tool for studying the mechanisms of action of other anticancer drugs. However, there are also some limitations to using N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in lab experiments. It is a complex compound that requires specialized equipment and expertise to synthesize. It is also expensive and may not be readily available in all labs.
Direcciones Futuras
There are several future directions for the study of N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. One direction is to study its effectiveness in combination with other anticancer drugs. Another direction is to study its effectiveness in different types of cancer. Additionally, there is a need to develop more efficient and cost-effective methods for synthesizing N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. Finally, there is a need to study the long-term effects of N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide on cancer patients.
Métodos De Síntesis
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex process that involves several steps. The first step is the synthesis of 4-chloro-2,5-dimethoxyaniline, which is then reacted with 4-oxoquinazoline to form N-(4-chloro-2,5-dimethoxyphenyl)-4-oxoquinazoline-3-carboxamide. This compound is then reacted with 3-bromopropionyl chloride to form N-(4-chloro-2,5-dimethoxyphenyl)-3-(3-bromopropionyl)quinazoline-4(3H)-one, which is then reacted with ammonia to form N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide.
Aplicaciones Científicas De Investigación
N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been extensively studied for its anticancer properties. It has been shown to be effective in the treatment of ovarian cancer, breast cancer, and other types of cancer. It works by inhibiting PARP, an enzyme that repairs damaged DNA in cancer cells. By inhibiting PARP, N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide prevents cancer cells from repairing their DNA, leading to their death.
Propiedades
Nombre del producto |
N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide |
|---|---|
Fórmula molecular |
C19H18ClN3O4 |
Peso molecular |
387.8 g/mol |
Nombre IUPAC |
N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C19H18ClN3O4/c1-26-16-10-15(17(27-2)9-13(16)20)22-18(24)7-8-23-11-21-14-6-4-3-5-12(14)19(23)25/h3-6,9-11H,7-8H2,1-2H3,(H,22,24) |
Clave InChI |
OAEIOVXYOIIUJD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=O)CCN2C=NC3=CC=CC=C3C2=O)OC)Cl |
SMILES canónico |
COC1=CC(=C(C=C1NC(=O)CCN2C=NC3=CC=CC=C3C2=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B277454.png)
![1-{[5-(4-bromophenyl)-1H-tetraazol-1-yl]acetyl}piperidine](/img/structure/B277457.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-phenylethanone](/img/structure/B277460.png)
![1-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B277461.png)

![4-[(5-phenyl-1H-tetraazol-1-yl)acetyl]morpholine](/img/structure/B277463.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-phenylethanone](/img/structure/B277464.png)

![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B277468.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277471.png)
![Ethyl 4-[(phenylsulfonyl)methyl]benzoate](/img/structure/B277472.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B277474.png)